molecular formula C6H2FIN2 B2480136 3-Fluoro-2-iodopyridine-4-carbonitrile CAS No. 1807159-58-5

3-Fluoro-2-iodopyridine-4-carbonitrile

Cat. No.: B2480136
CAS No.: 1807159-58-5
M. Wt: 247.999
InChI Key: LBKOWODSBZBKEP-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodopyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2FIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodopyridine-4-carbonitrile typically involves the halogenation of pyridine derivatives. One common method includes the introduction of fluorine and iodine atoms into the pyridine ring through electrophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and iodinating agents like iodine monochloride or N-iodosuccinimide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodopyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a different group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group.

Scientific Research Applications

3-Fluoro-2-iodopyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodopyridine-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for its target, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-iodopyridine: Similar in structure but lacks the carbonitrile group.

    2-Fluoro-3-iodopyridine: Another isomer with different positioning of the fluorine and iodine atoms.

    4-Fluoro-2-iodopyridine: Similar but with the fluorine and iodine atoms in different positions.

Uniqueness

3-Fluoro-2-iodopyridine-4-carbonitrile is unique due to the presence of both fluorine and iodine atoms along with a carbonitrile group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-2-iodopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FIN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKOWODSBZBKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807159-58-5
Record name 3-fluoro-2-iodopyridine-4-carbonitrile
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